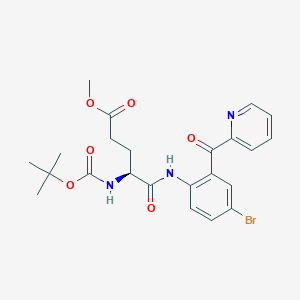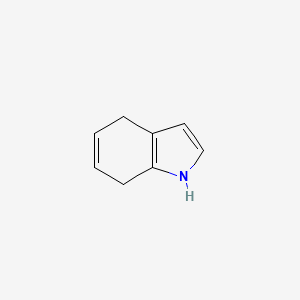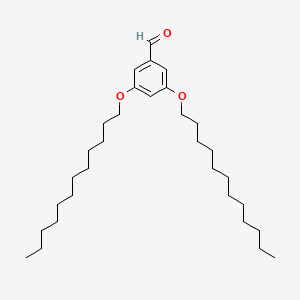
3,5-Bis(dodecyloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(dodecyloxy)benzaldehyde is an organic compound characterized by the presence of two dodecyloxy groups attached to a benzaldehyde core. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties. It is often used as a precursor in the synthesis of more complex molecules, particularly in the field of materials science and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Bis(dodecyloxy)benzaldehyde is typically synthesized through the alkylation of 3,5-dihydroxybenzaldehyde using the Williamson ether synthesis method. In this process, 3,5-dihydroxybenzaldehyde reacts with 1-bromododecane in the presence of a base, such as potassium carbonate, and a solvent like butanone . The reaction conditions generally involve heating the mixture to facilitate the formation of the ether bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,5-Bis(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: 3,5-Bis(dodecyloxy)benzoic acid.
Reduction: 3,5-Bis(dodecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3,5-Bis(dodecyloxy)benzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,5-Bis(dodecyloxy)benzaldehyde and its derivatives often involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems, targeting enzymes like superoxide dismutases and glutathione reductase . In cancer research, its conjugates with drugs like indomethacin exhibit selective cytotoxicity towards cancer cells by interfering with cell proliferation pathways .
類似化合物との比較
Similar Compounds
3,5-Bis(decyloxy)benzaldehyde: Similar in structure but with shorter alkyl chains.
4,8-Bis(dodecyloxy)-6-methylbenzo[1,2-b4,5-b’]dithiophene: Used in polymer solar cells.
Uniqueness
3,5-Bis(dodecyloxy)benzaldehyde is unique due to its long dodecyloxy chains, which provide greater hydrophobicity and flexibility compared to shorter alkyl chain analogs. This makes it particularly useful in applications requiring amphiphilic properties and in the synthesis of complex molecular architectures .
特性
分子式 |
C31H54O3 |
|---|---|
分子量 |
474.8 g/mol |
IUPAC名 |
3,5-didodecoxybenzaldehyde |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
InChIキー |
YCPXCJBTHBYPPE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C=O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B13355027.png)

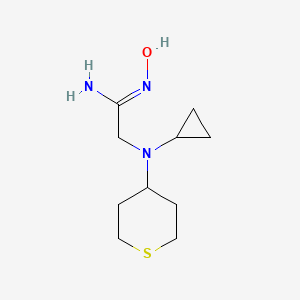
![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)
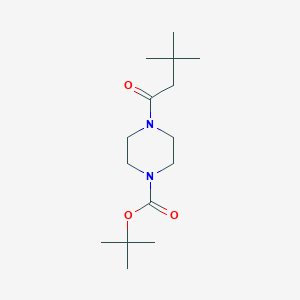
![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
